N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide
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Description
N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide is a useful research compound. Its molecular formula is C11H10FN5OS and its molecular weight is 279.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.05900930 g/mol and the complexity rating of the compound is 322. The solubility of this chemical has been described as 24.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure :N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide has been synthesized and its structure confirmed through elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction. It crystallizes in a monoclinic system, exhibiting intermolecular hydrogen-bond interactions that stabilize the compound (Li Wei-hua et al., 2006).
Anticancer Applications
Anticancer Activity :Derivatives of this compound have been synthesized and investigated for probable anticancer activity. These derivatives exhibited cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma and breast adenocarcinoma, through MTT assays and flow cytometric analysis to identify the death pathway of cancer cells (Derya Osmaniye et al., 2018).
Antidepressant Applications
Antidepressant Activity :N'-arylidene-2-(5-aryl-1H-1, 2, 4-triazol-3-ylthio) acetohydrazides, including this compound derivatives, have been synthesized and evaluated for their antidepressant activity using the tail suspension test in mice, with some compounds showing significant activity (Radhika Chelamalla et al., 2017).
Antimicrobial and Anticonvulsant Applications
Antimicrobial and Anticonvulsant Agents :Novel benzothiazole derivatives, related to the discussed compound, were synthesized and evaluated for their antimicrobial and anticonvulsant activities. Some derivatives demonstrated significant efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, highlighting their potential as anticonvulsant agents (Dachuan Liu et al., 2016).
Enzyme Inhibition Studies
Lipase and α-Glucosidase Inhibition :Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide demonstrated notable anti-lipase and anti-α-glucosidase activities, suggesting potential applications in treating conditions like obesity and diabetes (O. Bekircan et al., 2015).
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5OS/c12-9-3-1-8(2-4-9)5-14-16-10(18)6-19-11-13-7-15-17-11/h1-5,7H,6H2,(H,16,18)(H,13,15,17)/b14-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVKEHOREDGAND-LHHJGKSTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CSC2=NC=NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=NC=NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49732717 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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